3-Allyl-4-hydroxy-5-methylbenzaldehyde
Description
Contextualization of 3-Allyl-4-hydroxy-5-methylbenzaldehyde within the Class of Substituted Benzaldehydes
Substituted benzaldehydes are a class of organic compounds characterized by a benzene (B151609) ring bearing a formyl group (–CHO) and one or more additional substituents. The nature and position of these substituents dramatically influence the molecule's physical and chemical properties, including its reactivity, polarity, and potential biological activity.
3-Allyl-4-hydroxy-5-methylbenzaldehyde is a trisubstituted benzaldehyde (B42025). The electronic effects of its substituents are complex: the hydroxyl group is an activating, ortho-, para-directing group due to its electron-donating resonance effect, while the aldehyde group is a deactivating, meta-directing group due to its electron-withdrawing inductive and resonance effects. The methyl group is a weakly activating, ortho-, para-directing group, and the allyl group, while primarily alkyl in nature, introduces a site of unsaturation that can participate in a variety of chemical reactions.
To illustrate the structural context of 3-Allyl-4-hydroxy-5-methylbenzaldehyde, the following table compares it with related substituted benzaldehydes:
| Compound Name | Substituent at C3 | Substituent at C4 | Substituent at C5 |
| 3-Allyl-4-hydroxy-5-methylbenzaldehyde | Allyl | Hydroxyl | Methyl |
| Vanillin | Methoxy (B1213986) | Hydroxyl | H |
| 3-Allyl-4-hydroxy-5-methoxybenzaldehyde | Allyl | Hydroxyl | Methoxy |
| 4-Hydroxy-3-methylbenzaldehyde (B106927) | Methyl | Hydroxyl | H |
This table is generated based on the structural formulas of the respective compounds.
Significance of Aromatic Aldehydes, Phenols, and Allyl-Substituted Compounds in Organic Synthesis and Chemical Research
The chemical moieties present in 3-Allyl-4-hydroxy-5-methylbenzaldehyde are of profound importance in the field of organic chemistry:
Aromatic Aldehydes : These compounds are versatile building blocks in organic synthesis. The aldehyde functional group can be readily oxidized to a carboxylic acid, reduced to an alcohol, or converted into a variety of other functional groups. They are key precursors in the synthesis of pharmaceuticals, agrochemicals, and fragrances.
Phenols : The hydroxyl group attached to the aromatic ring confers acidic properties and allows for a range of reactions, including etherification and esterification. Phenolic compounds are also known for their antioxidant properties and are found in numerous natural products.
Allyl-Substituted Compounds : The allyl group is a valuable functional group that can undergo a wide array of transformations. The double bond can participate in addition reactions, and the allylic position is susceptible to substitution and rearrangement reactions. The Claisen rearrangement, a prepchem.comprepchem.com-sigmatropic rearrangement of an allyl phenyl ether, is a classic method for introducing an allyl group onto a phenolic ring. wikipedia.orgorganic-chemistry.org
The combination of these three functional groups in a single molecule, as in 3-Allyl-4-hydroxy-5-methylbenzaldehyde, creates a platform for diverse chemical transformations and the potential for novel applications.
Current Research Landscape and Identified Knowledge Gaps Pertaining to 3-Allyl-4-hydroxy-5-methylbenzaldehyde
A thorough review of the scientific literature reveals a significant knowledge gap concerning 3-Allyl-4-hydroxy-5-methylbenzaldehyde. While extensive research exists for structurally similar compounds, such as 3-Allyl-4-hydroxy-5-methoxybenzaldehyde, there is a notable absence of studies focused specifically on the methyl-substituted analogue. chemicalbook.comnih.gov
This scarcity of information presents both a challenge and an opportunity. The challenge lies in the lack of established synthetic protocols and characterized properties for this specific compound. The opportunity, however, is substantial, as the unique electronic and steric profile of the methyl group in place of a methoxy group could lead to novel reactivity and applications.
The primary knowledge gaps can be summarized as follows:
Synthesis : There are no published, optimized methods for the synthesis of 3-Allyl-4-hydroxy-5-methylbenzaldehyde. While a synthetic route can be proposed via the Claisen rearrangement of 4-allyloxy-3-methylbenzaldehyde, this has not been experimentally verified and optimized.
Physicochemical Properties : Basic physicochemical data, such as melting point, boiling point, solubility, and spectroscopic data (NMR, IR, MS), are not available in the public domain.
Reactivity : The chemical reactivity of this compound has not been systematically explored. Studies on its oxidation, reduction, and participation in condensation reactions are needed.
Potential Applications : Without foundational research, the potential applications of this compound in materials science, medicinal chemistry, or as a synthetic intermediate remain purely speculative.
Scope and Objectives of Academic Research on 3-Allyl-4-hydroxy-5-methylbenzaldehyde
To address the identified knowledge gaps, a focused academic research program on 3-Allyl-4-hydroxy-5-methylbenzaldehyde is warranted. The primary objectives of such research should include:
Development of a Reliable Synthetic Route : The initial focus should be on establishing an efficient and scalable synthesis of the target compound. This would likely involve the etherification of 4-hydroxy-3-methylbenzaldehyde with an allyl halide, followed by a thermal or microwave-assisted Claisen rearrangement. chemicalbook.com
Thorough Physicochemical Characterization : Once synthesized, the compound must be fully characterized to determine its physical and spectroscopic properties. This data is essential for its identification and for predicting its behavior in various chemical environments.
Investigation of Chemical Reactivity : A systematic study of the compound's reactivity should be undertaken. This would involve exploring the reactions of the aldehyde, hydroxyl, and allyl functional groups to understand their interplay and to synthesize novel derivatives.
Exploration of Potential Applications : With a solid understanding of its synthesis and reactivity, research can then be directed towards exploring its potential applications. This could include its use as a monomer in polymer synthesis, as a scaffold for the development of new bioactive molecules, or as a cross-linking agent.
The following table outlines a potential research plan:
| Research Phase | Key Objectives | Methodologies | Expected Outcomes |
| Phase 1: Synthesis and Purification | Develop a high-yield synthetic protocol. | Etherification, Claisen rearrangement, Column chromatography. | Pure 3-Allyl-4-hydroxy-5-methylbenzaldehyde. |
| Phase 2: Characterization | Determine physicochemical properties. | Melting point analysis, NMR, IR, Mass spectrometry. | A complete dataset of the compound's properties. |
| Phase 3: Reactivity Studies | Explore the chemical behavior of the functional groups. | Oxidation, reduction, condensation, and addition reactions. | Understanding of the compound's chemical versatility. |
| Phase 4: Application Screening | Identify potential uses for the compound. | Polymerization trials, biological activity assays. | Discovery of novel applications. |
This table represents a hypothetical research plan to address the current knowledge gaps.
Properties
Molecular Formula |
C11H12O2 |
|---|---|
Molecular Weight |
176.21 g/mol |
IUPAC Name |
4-hydroxy-3-methyl-5-prop-2-enylbenzaldehyde |
InChI |
InChI=1S/C11H12O2/c1-3-4-10-6-9(7-12)5-8(2)11(10)13/h3,5-7,13H,1,4H2,2H3 |
InChI Key |
UHXGNYNYQKPQND-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1O)CC=C)C=O |
Origin of Product |
United States |
Synthetic Methodologies for 3 Allyl 4 Hydroxy 5 Methylbenzaldehyde
Established Synthetic Pathways for Similar Compounds and Adaptations for 3-Allyl-4-hydroxy-5-methylbenzaldehyde
Established synthetic routes often rely on classical organic reactions that have been optimized for a wide range of substituted aromatic compounds. These methods can be adapted for the specific synthesis of 3-Allyl-4-hydroxy-5-methylbenzaldehyde, typically starting from a readily available substituted phenol (B47542) or benzaldehyde (B42025).
A common and well-established method for introducing an allyl group ortho to a hydroxyl group on a benzene (B151609) ring is through a sequence of O-allylation followed by a thermal Claisen rearrangement. organic-chemistry.orgmasterorganicchemistry.com This universiteitleiden.nluniversiteitleiden.nl-sigmatropic rearrangement converts an allyl phenyl ether into an ortho-allyl phenol. organic-chemistry.org For the synthesis of 3-Allyl-4-hydroxy-5-methylbenzaldehyde, the likely starting material would be 4-hydroxy-5-methylbenzaldehyde.
The synthesis of a structurally similar compound, 3-allyl-4-hydroxybenzaldehyde, provides a direct template for this approach. prepchem.com The process begins with the O-allylation of 4-hydroxybenzaldehyde using allyl bromide in the presence of a base like potassium carbonate. The resulting 4-allyloxybenzaldehyde is then heated to induce the Claisen rearrangement, which moves the allyl group to the ortho position to yield the final product. prepchem.com
Adapting this to the target molecule, the synthesis would proceed as follows:
O-Allylation: 4-hydroxy-5-methylbenzaldehyde is reacted with an allyl halide (e.g., allyl bromide) in the presence of a weak base (e.g., potassium carbonate) and a suitable solvent like acetone. This reaction forms the intermediate, 4-allyloxy-5-methylbenzaldehyde.
Claisen Rearrangement: The intermediate ether is then heated at high temperatures (typically around 200-220°C) to facilitate the thermal Claisen rearrangement. The allyl group migrates from the oxygen atom to the carbon atom at the ortho position (C3), yielding 3-Allyl-4-hydroxy-5-methylbenzaldehyde.
Table 1: Reaction Steps for Synthesis via Claisen Rearrangement
| Step | Reaction | Reagents and Conditions | Product |
| 1 | O-Allylation | 4-hydroxy-5-methylbenzaldehyde, Allyl bromide, K₂CO₃, Acetone, Reflux | 4-allyloxy-5-methylbenzaldehyde |
| 2 | Claisen Rearrangement | 4-allyloxy-5-methylbenzaldehyde, Heat (~220°C) | 3-Allyl-4-hydroxy-5-methylbenzaldehyde |
Synthesizing 3-Allyl-4-hydroxy-5-methylbenzaldehyde can also be approached by modifying precursor molecules that already possess some of the required functional groups. This can involve either starting with a substituted phenol and introducing the aldehyde group, or beginning with a substituted benzaldehyde and adding the remaining functionalities.
One potential pathway begins with p-cresol, which has the required methyl and hydroxyl groups in the correct para-relationship. The synthesis of 4-hydroxybenzaldehyde derivatives from p-cresol derivatives via oxidation is a known industrial process. googleapis.comepo.org Following the formation of 4-hydroxy-3-methylbenzaldehyde (B106927) from o-cresol via the Reimer-Tiemann reaction researchgate.net, the final allyl group could be introduced.
Alternatively, a multi-step, one-pot procedure can be employed for the synthesis of functionalized benzaldehydes from precursor Weinreb amides, which are derived from benzoic acids. acs.orgresearchgate.net This method involves the formation of a stable aluminum hemiaminal intermediate that can undergo subsequent cross-coupling reactions with organometallic reagents. acs.org While complex, this strategy allows for the construction of highly substituted benzaldehydes. rug.nlliberty.edu
Table 2: Hypothetical Pathway from a Precursor Phenol (o-Cresol)
| Step | Reaction | Description |
| 1 | Formylation | Introduction of a formyl (-CHO) group onto the o-cresol ring, for instance, via the Reimer-Tiemann reaction, to produce 4-hydroxy-3-methylbenzaldehyde. researchgate.net |
| 2 | Allylation | Introduction of the allyl group ortho to the hydroxyl group using methods like the Claisen rearrangement described in 2.1.1 or transition metal-catalyzed reactions. |
Modern synthetic chemistry increasingly employs energy-efficient techniques like microwave (MW) irradiation and ultrasound to accelerate reactions and improve yields. ksu.edu.sa These methods are applicable to the synthesis of benzaldehyde derivatives. amazonaws.comresearchgate.net
Microwave-assisted organic synthesis (MAOS) can significantly reduce reaction times for a variety of reactions, including condensations to form benzaldehyde derivatives. semanticscholar.orgugm.ac.idresearchgate.net For the synthesis of 3-Allyl-4-hydroxy-5-methylbenzaldehyde, microwave heating could potentially be applied to both the O-allylation and the Claisen rearrangement steps, leading to shorter reaction times and potentially higher yields compared to conventional heating. semanticscholar.orgresearchgate.net
Ultrasound-mediated synthesis utilizes acoustic cavitation to enhance chemical reactivity. researchgate.net This technique has been successfully used for synthesizing various heterocyclic compounds and for the oxidation of benzyl alcohol to benzaldehyde. mdpi.comnih.govnih.gov The application of ultrasound could improve the efficiency of the formylation or allylation steps by enhancing mass transfer and accelerating the reaction rate. researchgate.netmdpi.com
Table 3: Advantages of Microwave-Assisted and Ultrasound-Mediated Synthesis
| Technique | Principle | Potential Advantages for Synthesis |
| Microwave-Assisted Synthesis | Direct heating of polar molecules through dielectric loss. semanticscholar.org | Rapid heating, significantly reduced reaction times, improved yields, and fewer side products. ugm.ac.idresearchgate.net |
| Ultrasound-Mediated Synthesis | Acoustic cavitation creates localized high-pressure and high-temperature zones. researchgate.net | Enhanced reaction rates, improved mixing of reagents, and can enable reactions under milder conditions. ksu.edu.samdpi.com |
Development of Novel Synthetic Routes for 3-Allyl-4-hydroxy-5-methylbenzaldehyde
Research into novel synthetic methodologies aims to overcome the limitations of classical methods, such as harsh reaction conditions or lack of regioselectivity. These modern approaches often involve the use of transition metal catalysts.
Transition metal catalysis offers a powerful alternative to the Claisen rearrangement for the C-allylation of phenols. cell.com Catalysts based on metals like palladium (Pd) and ruthenium (Ru) can facilitate the direct introduction of an allyl group onto the aromatic ring under milder conditions. universiteitleiden.nl
Palladium-catalyzed allylation, often referred to as the Tsuji-Trost reaction, is a versatile method for forming carbon-carbon bonds. universiteitleiden.nl In the context of phenols, cationic π-allyl palladium complexes can react with the phenol ring to yield C-allylated products. acs.org Research has shown that reaction conditions can be tuned to favor either O-allylation (kinetic product) or C-allylation (thermodynamic product). acs.org
Ruthenium catalysts have also been employed for the allylation of phenols. universiteitleiden.nl Depending on the reaction conditions, particularly the presence or absence of a base, ruthenium catalysts can selectively produce either O-allylated or C-allylated phenols. universiteitleiden.nl Other transition metals, including iridium, molybdenum, and rhodium, have also been shown to catalyze allylation reactions. universiteitleiden.nl These methods could be adapted to introduce the allyl group directly onto 4-hydroxy-5-methylbenzaldehyde.
Table 4: Comparison of Transition Metal Catalysts for Phenol Allylation
| Metal Catalyst | Common Allylating Agent | General Characteristics |
| Palladium (Pd) | Allylic acetates, Allylic carbonates acs.org | Well-established for Tsuji-Trost type reactions; can be tuned for C- or O-allylation. universiteitleiden.nlacs.org |
| Ruthenium (Ru) | Allyl halides, Allyl alcohols universiteitleiden.nl | Can provide high regioselectivity; C-allylation often favored in the absence of a base. universiteitleiden.nl |
| Iridium (Ir) | Allyl acetates | Effective for allylation of phenoxides. universiteitleiden.nl |
A significant challenge in the synthesis of polysubstituted aromatic compounds is achieving the correct regiochemistry—the specific placement of functional groups on the ring. Regioselective synthesis methodologies aim to control the reaction to produce one isomer preferentially over others.
For the synthesis of 3-Allyl-4-hydroxy-5-methylbenzaldehyde, the allyl group must be introduced specifically at the C3 position. While the Claisen rearrangement naturally directs the allyl group to the ortho position, if both ortho positions (C3 and C5) are available, a mixture of products can result. In the case of the intended starting material, 4-hydroxy-5-methylbenzaldehyde, the C5 position is already occupied by a methyl group, thus directing the allylation to the C3 position.
In cases where regioselectivity is a concern, transition-metal-catalyzed C-H activation and functionalization can provide a high degree of control. cell.com These methods often use a directing group on the substrate to guide the metal catalyst to a specific C-H bond. While this adds complexity to the synthesis, it allows for the construction of specific isomers that may be difficult to obtain otherwise. For instance, metal-free protocols involving stepwise cycloadditions of ortho-alkynylbenzaldehyde derivatives can lead to highly substituted products with defined regiochemistry. nih.gov
Exploration of Flow Chemistry Applications in Continuous Synthesis
The adaptation of synthetic methodologies to continuous flow processes offers significant advantages in terms of safety, efficiency, and scalability. For the synthesis of 3-allyl-4-hydroxy-5-methylbenzaldehyde, a multi-step flow system could be envisioned to streamline its production. Such a system would integrate the key reaction steps into a continuous sequence, minimizing manual handling and improving process control. nih.gov
A conceptual continuous flow setup would involve pumping a solution of the starting material, 4-hydroxy-3-methylbenzaldehyde, and a base through a heated reactor coil where it would mix with a continuous stream of allyl bromide. This initial stage would facilitate the O-allylation reaction. The resulting reaction mixture, containing the intermediate allyl ether, could then be directly channeled into a second heated reactor to induce the Claisen rearrangement. rsc.org The precise control over temperature, pressure, and residence time afforded by flow reactors can lead to higher yields and selectivities compared to traditional batch processing. nih.gov Furthermore, in-line purification modules could be integrated to remove byproducts and unreacted starting materials, delivering a continuous stream of the purified product. thieme-connect.de The development of such a process would represent a significant advancement in the efficient and safe production of this and similar substituted benzaldehydes. researchgate.net
Mechanistic Investigations of Key Synthetic Steps
A thorough understanding of the reaction mechanisms is crucial for optimizing the synthesis of 3-allyl-4-hydroxy-5-methylbenzaldehyde. The two primary steps, O-allylation and the Claisen rearrangement, have been the subject of extensive mechanistic studies for analogous systems.
The O-allylation of 4-hydroxy-3-methylbenzaldehyde proceeds via a nucleophilic substitution reaction. The phenoxide ion, generated by the deprotonation of the hydroxyl group by a base, acts as the nucleophile, attacking the electrophilic allyl bromide. Spectroscopic techniques such as NMR and IR spectroscopy can be employed to monitor the progress of this reaction by observing the disappearance of the phenolic proton signal and the appearance of characteristic signals for the allyl group in the product ether.
The subsequent Claisen rearrangement is a concerted, pericyclic reaction classified as a tandfonline.comtandfonline.com-sigmatropic rearrangement. nrochemistry.com Spectroscopic studies on similar allyl aryl ethers have provided insights into the transition state and intermediates. nih.govresearchgate.net Techniques like transition state spectroscopy can probe the fleeting molecular structures that exist between the reactant and the product. nih.gov For the rearrangement of the allyl ether of 4-hydroxy-3-methylbenzaldehyde, the reaction proceeds through a cyclic, six-membered transition state, leading to an ortho-allylated phenol. libretexts.org The initial product of the rearrangement is a dienone intermediate, which then rapidly tautomerizes to the more stable aromatic phenol.
Kinetic studies provide quantitative data on reaction rates and the factors that influence them. The rate of the O-allylation reaction is dependent on the concentration of the phenoxide ion and allyl bromide, as well as the temperature and solvent polarity. mdpi.com
The kinetics of the Claisen rearrangement are typically first-order, consistent with its intramolecular nature. byjus.com The rate of rearrangement is significantly influenced by the solvent polarity, with more polar solvents generally accelerating the reaction. byjus.com The presence of substituents on the aromatic ring can also affect the reaction rate. nih.govacs.org For the allyl ether of 4-hydroxy-3-methylbenzaldehyde, the electron-donating methyl group is expected to have a modest influence on the rearrangement rate. Kinetic data for similar rearrangements can be used to predict optimal reaction times and temperatures.
Table 1: Representative Kinetic Data for Phenol Allylation and Claisen Rearrangement
| Reaction Step | Reactants | Solvent | Temperature (°C) | Rate Constant (k) | Reference |
| O-Allylation | Phenol, Allyl Bromide | Acetone | 56 | Varies with concentration | mdpi.com |
| Claisen Rearrangement | Allyl Phenyl Ether | Methanol | 25 | 1.2 x 10⁻⁵ s⁻¹ | nih.gov |
| Claisen Rearrangement | Allyl Phenyl Ether | Cyclohexane | 25 | 0.8 x 10⁻⁵ s⁻¹ | nih.gov |
Note: The data presented are for model systems and are intended to be illustrative. Actual rate constants for the synthesis of 3-allyl-4-hydroxy-5-methylbenzaldehyde would need to be determined experimentally.
Green Chemistry Principles Applied to the Synthesis of 3-Allyl-4-hydroxy-5-methylbenzaldehyde
The application of green chemistry principles aims to reduce the environmental impact of chemical processes. The synthesis of 3-allyl-4-hydroxy-5-methylbenzaldehyde can be made more sustainable by considering solvent choice, atom economy, and waste reduction.
Traditional organic solvents often pose environmental and health risks. Research into greener alternatives has identified several promising options for the synthesis of 3-allyl-4-hydroxy-5-methylbenzaldehyde. Solvent-free reactions, where the neat reactants are heated together, can be highly efficient and eliminate solvent waste entirely.
Alternatively, environmentally benign solvents can be employed. Ionic liquids, which are salts that are liquid at or near room temperature, have been shown to be effective media for Claisen rearrangements. tandfonline.comnih.govrsc.orgresearchgate.net They offer advantages such as low volatility and high thermal stability. rsc.org Plant-derived solvents, such as those derived from alkyl phenols, also present a renewable and potentially less toxic alternative. uobasrah.edu.iq The use of greener solvents like cyclopentyl methyl ether (CPME) can also be considered due to its lower toxicity and reduced tendency to form peroxides. nih.gov
Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. wikipedia.org Rearrangement reactions, such as the Claisen rearrangement, are inherently atom-economical as all the atoms of the reactant are incorporated into the product, resulting in a theoretical atom economy of 100%. scranton.edukccollege.ac.in This is a significant advantage over reactions that generate stoichiometric byproducts.
Table 2: Atom Economy of the Claisen Rearrangement
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) | Product | Molecular Formula | Molecular Weight ( g/mol ) | % Atom Economy |
| 4-Allyloxy-3-methylbenzaldehyde | C₁₁H₁₂O₂ | 176.21 | 3-Allyl-4-hydroxy-5-methylbenzaldehyde | C₁₁H₁₂O₂ | 176.21 | 100% |
This table illustrates the 100% atom economy of the rearrangement step, a key principle of green chemistry.
Chemical Reactivity and Transformative Chemistry of 3 Allyl 4 Hydroxy 5 Methylbenzaldehyde
Reactions Involving the Phenolic Hydroxyl Group:
Formation of Metal Complexes:There is no available research on the formation of metal complexes involving this compound.
While information exists for structurally similar compounds, such as 3-allyl-4-hydroxybenzaldehyde, 4-hydroxy-3-methylbenzaldehyde (B106927), and 3-allyl-4-hydroxy-5-methoxybenzaldehyde, extrapolating these findings would be speculative. The unique electronic and steric environment created by the specific combination of allyl, hydroxyl, and methyl substituents on the benzaldehyde (B42025) ring means its reactivity cannot be assumed to be identical to that of its analogues.
Consequently, due to the absence of specific scientific literature, it is not possible to provide a detailed and accurate article on the chemical reactivity and transformative chemistry of 3-Allyl-4-hydroxy-5-methylbenzaldehyde at this time.
Reactions Involving the Allyl Group
The propylene substituent on the aromatic ring is a site of rich chemical reactivity, susceptible to a variety of addition and transformation reactions characteristic of an alkene.
Electrophilic Addition Reactions (e.g., halogenation, hydration)
The double bond of the allyl group in 3-Allyl-4-hydroxy-5-methylbenzaldehyde is susceptible to electrophilic attack. While specific studies on this particular compound are not prevalent in the literature, the reactivity can be inferred from studies on structurally similar compounds, such as eugenol (4-allyl-2-methoxyphenol).
Halogenation: The reaction of eugenol with molecular bromine (Br₂) has been shown to proceed initially via electrophilic addition to the alkene, followed by substitution on the aromatic ring. With a near-equimolar amount of Br₂, the bromination of the alkene is the predominant pathway researchgate.netundip.ac.id. The mechanism involves the formation of a bromonium ion intermediate, which is then attacked by a bromide ion to yield the dibromo addition product. It is important to note that the reaction conditions, including the stoichiometry of the bromine, can influence the product distribution, with excess bromine leading to subsequent aromatic bromination researchgate.netundip.ac.id.
A proposed mechanism for the bromination of the allyl group involves the electrophilic attack of bromine on the double bond, leading to a dibrominated product study.com.
Hydration: While direct hydration of 3-Allyl-4-hydroxy-5-methylbenzaldehyde is not extensively documented, standard alkene hydration methods, such as oxymercuration-demercuration or hydroboration-oxidation, would be expected to yield the corresponding alcohol. Oxymercuration-demercuration would likely follow Markovnikov's rule, yielding a secondary alcohol, while hydroboration-oxidation would result in the anti-Markovnikov primary alcohol.
Hydrogenation and Dehydrogenation Studies
Hydrogenation: The allyl group can be readily reduced to a propyl group through catalytic hydrogenation. This transformation is commonly achieved using catalysts such as palladium on carbon (Pd/C) or platinum oxide (PtO₂) under a hydrogen atmosphere. While specific kinetic data for 3-Allyl-4-hydroxy-5-methylbenzaldehyde is unavailable, studies on the hydrogenation of eugenol demonstrate the efficient saturation of the allyl double bond.
Dehydrogenation: Catalytic dehydrogenation can convert the allyl group into a propenyl group, creating a conjugated system with the aromatic ring. This reaction is typically carried out at elevated temperatures over a suitable catalyst, such as a supported noble metal or a mixed metal oxide catalyst. The formation of the conjugated system is a thermodynamic driving force for this transformation. This process is a key step in the synthesis of various cinnamaldehyde derivatives from their allyl precursors.
Cycloaddition Reactions (e.g., Diels-Alder)
The allyl group of 3-Allyl-4-hydroxy-5-methylbenzaldehyde can potentially act as a dienophile in Diels-Alder reactions, particularly when reacted with a suitable diene. The reactivity of the allyl group as a dienophile is influenced by the electronic nature of the substituents on the aromatic ring. The electron-donating hydroxyl and methyl groups may slightly decrease the dienophilic character of the allyl group.
For a successful Diels-Alder reaction, the dienophile is typically activated by electron-withdrawing groups. Therefore, to enhance the reactivity of 3-Allyl-4-hydroxy-5-methylbenzaldehyde in such a cycloaddition, it might be necessary to employ high temperatures or Lewis acid catalysis. A common diene for this type of reaction is maleic anhydride, which readily reacts with various dienes to form cyclic adducts organicreactions.orgmnstate.eduresearchgate.netutahtech.edu.
Olefin Metathesis and Cross-Coupling Reactions
Olefin Metathesis: The allyl group is an excellent substrate for olefin metathesis reactions, a powerful tool for the formation of new carbon-carbon double bonds. This includes ring-closing metathesis (RCM), cross-metathesis (CM), and ring-opening metathesis polymerization (ROMP). While specific examples with 3-Allyl-4-hydroxy-5-methylbenzaldehyde are scarce, extensive research on eugenol demonstrates the feasibility of these transformations. Cross-metathesis of eugenol with various olefins has been successfully achieved using Grubbs' and Hoveyda-Grubbs catalysts, providing access to a wide range of functionalized derivatives researchgate.netbeilstein-journals.org.
Cross-Coupling Reactions: The allyl group can also participate in various palladium-catalyzed cross-coupling reactions, such as the Heck and Suzuki reactions. For these reactions to occur, the allyl group typically needs to be converted into a suitable coupling partner, for instance, by transformation into an allyl halide or an allyl boronate.
Studies on eugenol have shown that Heck-type arylation can be achieved, coupling the allyl group with aryl halides or boronic acids in the presence of a palladium catalyst nih.govresearchgate.netresearchgate.net. Similarly, Suzuki-Miyaura coupling provides a versatile method for the formation of carbon-carbon bonds by reacting an organoboron species with an organic halide in the presence of a palladium catalyst wikipedia.orgorganic-chemistry.orglibretexts.orgyoutube.comyonedalabs.com.
Aromatic Ring Transformations
The aromatic ring of 3-Allyl-4-hydroxy-5-methylbenzaldehyde is activated towards electrophilic substitution by the electron-donating hydroxyl and methyl groups. The directing effects of these substituents, along with the deactivating, meta-directing aldehyde group, will govern the position of incoming electrophiles.
Electrophilic Aromatic Substitution Reactions at Unsubstituted Positions
The two unsubstituted positions on the aromatic ring are susceptible to electrophilic attack. The powerful ortho, para-directing hydroxyl group, and the ortho, para-directing methyl group will strongly activate the ring. The aldehyde group, being a deactivating and meta-directing group, will have a lesser influence on the substitution pattern.
Considering the directing effects, the position ortho to the hydroxyl group and meta to the aldehyde group (position 6) is the most likely site for electrophilic attack. The other unsubstituted position, ortho to the allyl group and meta to the hydroxyl group (position 2), is less activated.
Nitration: Nitration of similar phenolic compounds, such as chavibetol, is a known transformation. Using nitrating agents like nitric acid in a suitable solvent would be expected to introduce a nitro group onto the aromatic ring, likely at the most activated position.
Sulfonation: Sulfonation, typically carried out with fuming sulfuric acid, would introduce a sulfonic acid group onto the aromatic ring. The regioselectivity would again be governed by the directing effects of the existing substituents. The sulfonation of phenols is a well-established industrial process google.com.
Nucleophilic Aromatic Substitution Reactions
Nucleophilic aromatic substitution (SNAr) reactions typically require the aromatic ring to be activated by potent electron-withdrawing groups positioned ortho or para to the leaving group nih.gov. In the case of 3-allyl-4-hydroxy-5-methylbenzaldehyde, the benzene (B151609) ring is substituted with electron-donating groups (hydroxyl, allyl, and methyl), which generally makes it unreactive toward classical SNAr pathways.
However, a less common but relevant type of aromatic substitution has been observed in similar 4-formyl phenols, which involves the direct substitution of the formyl group. Research has shown that 4-formyl phenols containing electron-donating groups can react with active alkyl halides under basic conditions to yield products where the formyl group is replaced by an alkyl group kirj.ee. This transformation is considered a formal nucleophilic aromatic substitution.
For 3-allyl-4-hydroxy-5-methylbenzaldehyde, the reaction would proceed via the formation of a phenoxide ion. This intermediate can then react with an electrophile. While the most common reaction is O-alkylation (Williamson ether synthesis), C-alkylation at the formyl position is also a possibility, leading to the displacement of the -CHO group kirj.ee.
The reaction pathways for a substituted 4-formyl phenol (B47542) with an alkyl halide can be summarized as follows:
| Path | Reaction Type | Product Description |
| I | Williamson Ether Synthesis (O-alkylation) | The alkyl group from the alkyl halide attaches to the oxygen of the hydroxyl group, forming an ether. |
| II | Formyl Group Substitution (C-alkylation) | The alkyl group replaces the formyl (-CHO) group on the aromatic ring. kirj.ee |
| III | Ortho-addition with Dearomatization | The alkyl group adds to the carbon atom ortho to the hydroxyl group, leading to a non-aromatic cyclohexadienone structure. kirj.ee |
The prevalence of each pathway is dependent on the specific substituents on the benzene ring, the nature of the alkyl halide, and the reaction conditions, such as the base and solvents used kirj.ee.
Novel Rearrangement Reactions Beyond Claisen Rearrangement
The structure of 3-allyl-4-hydroxy-5-methylbenzaldehyde is itself a product of the Claisen rearrangement of a corresponding allyl aryl ether. Beyond this fundamental transformation, the compound can be a substrate for more complex, tandem reactions that incorporate rearrangements. One such example is the modified Wittig-Claisen tandem reaction wikipedia.org.
This reaction sequence combines a Wittig olefination with a Claisen rearrangement in a single operational pot or a stepwise fashion to generate γ,δ-unsaturated aldehydes or ketones wikipedia.orgbeilstein-journals.orgnih.gov. In this protocol, the phenolic hydroxyl group of 3-allyl-4-hydroxy-5-methylbenzaldehyde would first be converted into an ether with a group suitable for a subsequent Wittig reaction. However, a more direct application involves using the aldehyde functionality.
A relevant synthetic strategy involves the Wittig reaction of an aldehyde with a phosphorane containing an allyloxy group. The resulting allyl vinyl ether intermediate then undergoes a nih.govnih.gov-sigmatropic Claisen rearrangement upon heating to form a new carbon-carbon bond and generate a more complex aldehyde beilstein-journals.orgnih.gov.
Illustrative Tandem Wittig-Claisen Sequence:
Wittig Olefination : The aldehyde group of a substrate reacts with a phosphorane, such as crotyloxymethylene triphenylphosphorane. This step converts the aldehyde into an allyl vinyl ether beilstein-journals.orgnih.gov.
Claisen Rearrangement : The allyl vinyl ether intermediate, when heated, undergoes a Claisen rearrangement. This step involves a concerted pericyclic reaction that results in a γ,δ-unsaturated aldehyde wikipedia.orgbeilstein-journals.org.
This tandem approach has been successfully employed in the synthesis of complex molecules, including 3-methylquinoline-4-carbaldehydes from o-nitrobenzaldehydes, demonstrating its utility in constructing elaborate molecular frameworks beilstein-journals.orgnih.govnih.gov.
Multi-component Reactions Incorporating 3-Allyl-4-hydroxy-5-methylbenzaldehyde as a Core Substrate
Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing portions of all reactants, are a cornerstone of efficient and green chemistry researchgate.net. Aromatic aldehydes are frequently used as one of the key building blocks in a wide array of MCRs to generate diverse heterocyclic scaffolds. 3-Allyl-4-hydroxy-5-methylbenzaldehyde, with its reactive aldehyde group, is an excellent candidate for such transformations.
A primary application of this aldehyde in MCRs is in the synthesis of pyran and chromene derivatives, which are privileged structures in medicinal chemistry. These reactions are often catalyzed and can proceed through a domino Knoevenagel condensation/Michael addition/cyclization sequence nih.govnih.govjwent.net.
The general scheme involves the reaction of an aromatic aldehyde (such as 3-allyl-4-hydroxy-5-methylbenzaldehyde), a C-H activated acid (like malononitrile or ethyl acetoacetate), and a third component which can be a 1,3-dicarbonyl compound or a phenol derivative researchgate.netgrowingscience.com.
Examples of MCRs Utilizing Aromatic Aldehydes:
| Product Class | Reactant 1 (Aldehyde) | Reactant 2 | Reactant 3 | Typical Catalyst |
| 4H-Pyran Derivatives | 3-Allyl-4-hydroxy-5-methylbenzaldehyde | Malononitrile | A 1,3-dicarbonyl compound (e.g., ethyl acetoacetate, dimedone) | Magnetic Nanoparticles, Ionic Liquids, Basic Catalysts (e.g., KOH/CaO) nih.govnih.govgrowingscience.com |
| Dihydropyrano[3,2-c]chromenes | 3-Allyl-4-hydroxy-5-methylbenzaldehyde | Malononitrile | 4-Hydroxycoumarin | Magnetic Nanocatalyst (e.g., Fe3O4@SiO2-SO3H) nih.govjwent.net |
| Pyrano[3,2-b]pyran Derivatives | 3-Allyl-4-hydroxy-5-methylbenzaldehyde | Malononitrile | Kojic Acid | Nano fluoroapatite doped with Si and Mg researchgate.net |
These methodologies are valued for their high atom economy, operational simplicity, and the ability to generate complex and biologically relevant molecules in a single synthetic step. The specific substitution pattern of 3-allyl-4-hydroxy-5-methylbenzaldehyde can be used to synthesize libraries of novel heterocyclic compounds with potential applications in materials science and drug discovery.
Advanced Structural Elucidation and Spectroscopic Characterization of 3 Allyl 4 Hydroxy 5 Methylbenzaldehyde and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.
One-Dimensional NMR (¹H, ¹³C) for Structural Confirmation
¹H NMR Spectroscopy: The proton NMR spectrum of 3-Allyl-4-hydroxy-5-methylbenzaldehyde is expected to show distinct signals corresponding to each unique proton environment. The aldehyde proton should appear as a singlet far downfield, typically in the range of 9.5-10.5 ppm. The aromatic protons will reside in the aromatic region (6.5-8.0 ppm), with their specific shifts and coupling patterns dependent on the electronic effects of the substituents. The phenolic hydroxyl proton will likely appear as a broad singlet, the chemical shift of which can be highly variable depending on solvent and concentration. The methyl group protons are expected to produce a singlet in the aliphatic region, around 2.2-2.5 ppm. The allyl group will present a more complex pattern: a doublet for the two protons of the CH₂ group, a multiplet for the CH proton, and two distinct signals for the terminal vinyl protons.
¹³C NMR Spectroscopy: The carbon NMR spectrum will provide complementary information, with each unique carbon atom giving a distinct signal. The carbonyl carbon of the aldehyde is the most deshielded, expected to appear around 190-200 ppm. The aromatic carbons will have signals between 110-160 ppm, with the carbon bearing the hydroxyl group being the most shielded and the carbon attached to the aldehyde group being more deshielded. The methyl carbon will have a signal in the aliphatic region, typically around 15-25 ppm. The carbons of the allyl group will have characteristic shifts, with the sp² hybridized carbons appearing in the olefinic region (115-140 ppm) and the sp³ hybridized carbon appearing further upfield.
Predicted ¹H and ¹³C NMR Data for 3-Allyl-4-hydroxy-5-methylbenzaldehyde
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Aldehyde (-CHO) | 9.8 | 191 |
| Aromatic CH | 7.5 | 128 |
| Aromatic CH | 7.3 | 125 |
| Phenolic OH | 5.0-6.0 (broad) | - |
| Allyl -CH₂- | 3.4 (d) | 35 |
| Allyl -CH= | 6.0 (m) | 137 |
| Allyl =CH₂ | 5.1 (dd) | 116 |
| Methyl (-CH₃) | 2.3 (s) | 20 |
| Aromatic C-CHO | - | 130 |
| Aromatic C-OH | - | 155 |
| Aromatic C-CH₃ | - | 135 |
| Aromatic C-Allyl | - | 129 |
Note: These are predicted values and may vary in an actual experimental spectrum.
Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, a suite of two-dimensional NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. For instance, correlations would be expected between the protons of the allyl group, confirming their connectivity. It would also help to delineate the coupling network among the aromatic protons.
HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded carbon and proton atoms. It would be instrumental in definitively assigning the proton signals to their corresponding carbon atoms, for example, linking the methyl proton singlet to the methyl carbon signal.
NOESY (Nuclear Overhauser Effect Spectroscopy): This technique identifies protons that are close in space, which helps in determining the stereochemistry and conformation of the molecule. For 3-Allyl-4-hydroxy-5-methylbenzaldehyde, NOESY could show through-space interactions between the allyl group protons and the adjacent aromatic proton, as well as between the methyl group protons and its neighboring aromatic proton.
Solid-State NMR Applications for Crystalline Forms
While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can be used to study the compound in its crystalline form. This technique is particularly useful for identifying polymorphism (the existence of different crystalline structures) and for understanding intermolecular interactions in the solid state. For 3-Allyl-4-hydroxy-5-methylbenzaldehyde, ssNMR could provide insights into the hydrogen bonding network involving the hydroxyl and aldehyde groups in the crystal lattice.
Vibrational Spectroscopy
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides valuable information about the functional groups present in a molecule.
Infrared (IR) Spectroscopy for Functional Group Identification
The IR spectrum of 3-Allyl-4-hydroxy-5-methylbenzaldehyde would display characteristic absorption bands for its functional groups. A broad band in the region of 3200-3600 cm⁻¹ would be indicative of the O-H stretching of the phenolic hydroxyl group. The C=O stretch of the aldehyde would give a strong, sharp peak around 1680-1700 cm⁻¹, with its position being slightly lowered due to conjugation with the aromatic ring. The aromatic ring itself would show C=C stretching vibrations in the 1450-1600 cm⁻¹ region. The C-H stretching of the aldehyde group would appear as two weak bands around 2720 cm⁻¹ and 2820 cm⁻¹. The allyl group would be identified by the C=C stretch around 1640 cm⁻¹ and the =C-H out-of-plane bending vibrations.
Predicted IR Absorption Bands for 3-Allyl-4-hydroxy-5-methylbenzaldehyde
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| Phenolic O-H stretch | 3200-3600 | Strong, Broad |
| Aromatic C-H stretch | 3000-3100 | Medium |
| Aliphatic C-H stretch | 2850-2960 | Medium |
| Aldehyde C-H stretch | 2720, 2820 | Weak |
| Aldehyde C=O stretch | 1680-1700 | Strong |
| Allyl C=C stretch | ~1640 | Medium |
| Aromatic C=C stretch | 1450-1600 | Medium-Strong |
Note: These are predicted values based on typical functional group absorptions.
Raman Spectroscopy for Molecular Fingerprinting
Raman spectroscopy provides complementary information to IR spectroscopy. It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations in 3-Allyl-4-hydroxy-5-methylbenzaldehyde would be expected to produce strong signals in the Raman spectrum. The C=C stretching of the allyl group would also be readily observable. The C=O stretch of the aldehyde, while strong in the IR, would likely be weaker in the Raman spectrum. The combination of IR and Raman spectra provides a comprehensive vibrational "fingerprint" of the molecule, allowing for its unambiguous identification. Key bands associated with the ν(sp²C-H) and ν(C=C) stretching modes are found to be particularly useful in distinguishing between isomeric unsaturated species.
Mass Spectrometry
Mass spectrometry is a powerful analytical technique for determining the molecular weight and structural features of a compound. Through ionization and subsequent analysis of fragment ions, a detailed molecular fingerprint can be obtained.
High-resolution mass spectrometry (HRMS) provides the exact mass of a molecule with high precision, which allows for the determination of its elemental formula. For 3-Allyl-4-hydroxy-5-methylbenzaldehyde (C₁₁H₁₂O₂), the theoretical monoisotopic mass can be calculated by summing the exact masses of its constituent atoms. While experimental HRMS data for this specific compound is not widely available in the reviewed literature, the exact mass of the closely related compound, 3-Allyl-4-hydroxy-5-methoxy-benzaldehyde (C₁₁H₁₂O₃), is documented as 192.078644241 Da. nih.gov
The determination of the exact mass is crucial for distinguishing between compounds with the same nominal mass but different elemental compositions.
Table 1: Theoretical Exact Mass Calculation for 3-Allyl-4-hydroxy-5-methylbenzaldehyde
| Element | Count | Exact Mass (Da) | Total Mass (Da) |
|---|---|---|---|
| Carbon (¹²C) | 11 | 12.000000 | 132.000000 |
| Hydrogen (¹H) | 12 | 1.007825 | 12.093900 |
| Oxygen (¹⁶O) | 2 | 15.994915 | 31.989830 |
| Total | | | 176.083730 |
Tandem mass spectrometry (MS/MS) is employed to elucidate the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. Although specific MS/MS studies for 3-Allyl-4-hydroxy-5-methylbenzaldehyde are not readily found, a plausible fragmentation pathway can be proposed based on the known behavior of substituted benzaldehydes, phenols, and allylbenzenes. quizlet.comdocbrown.infolibretexts.orgchegg.comnist.gov
The fragmentation of aromatic aldehydes often involves the loss of a hydrogen radical (M-1) or the formyl group (M-29). libretexts.orgchegg.com The presence of the allyl group can lead to characteristic cleavages. The phenolic hydroxyl group can also direct fragmentation.
A proposed fragmentation pathway for 3-Allyl-4-hydroxy-5-methylbenzaldehyde would likely involve the following steps:
Initial ionization to form the molecular ion [M]⁺•.
Loss of a hydrogen atom from the aldehyde group to form a stable acylium ion [M-H]⁺. docbrown.info
Loss of carbon monoxide (CO) from the [M-H]⁺ ion. quizlet.com
Cleavage of the C-C bond between the benzene (B151609) ring and the aldehyde group, leading to the loss of the CHO radical. chegg.com
Fragmentation of the allyl side chain.
Table 2: Proposed Key Fragments for 3-Allyl-4-hydroxy-5-methylbenzaldehyde in MS/MS
| m/z | Proposed Fragment Ion | Description |
|---|---|---|
| 176 | [C₁₁H₁₂O₂]⁺• | Molecular Ion |
| 175 | [C₁₁H₁₁O₂]⁺ | Loss of H• from the aldehyde group |
| 147 | [C₁₀H₁₁O]⁺ | Loss of CO from the [M-H]⁺ ion |
| 135 | [C₉H₁₁O]⁺ | Loss of the allyl group |
Electronic Spectroscopy
Electronic spectroscopy investigates the transitions between different electronic energy levels within a molecule upon absorption of ultraviolet or visible light.
UV-Vis spectroscopy provides information about the conjugated systems within a molecule. Phenols and their derivatives typically exhibit two main absorption bands in the ultraviolet region, which arise from π → π* electronic transitions of the benzene ring. researchgate.netdocbrown.info The position and intensity of these bands are sensitive to the nature and position of the substituents on the aromatic ring. nih.govresearchgate.net
For 3-Allyl-4-hydroxy-5-methylbenzaldehyde, the chromophore consists of the substituted benzene ring. The hydroxyl (-OH), methyl (-CH₃), allyl (-CH₂CH=CH₂), and aldehyde (-CHO) groups all act as auxochromes or are part of the conjugated system, influencing the energy of the electronic transitions. The aldehyde group, in particular, extends the conjugation, which typically results in a bathochromic (red) shift of the absorption maxima to longer wavelengths compared to unsubstituted phenol (B47542). Phenol itself shows an absorption maximum at around 275 nm. docbrown.info The combined electronic effects of the substituents in 3-Allyl-4-hydroxy-5-methylbenzaldehyde are expected to result in absorption maxima in a similar or slightly shifted region.
Table 3: Expected UV-Vis Absorption Bands for 3-Allyl-4-hydroxy-5-methylbenzaldehyde
| Transition Type | Expected λₘₐₓ Range (nm) | Chromophore |
|---|---|---|
| π → π* | 270 - 320 | Substituted Benzene Ring |
Fluorescence spectroscopy measures the emission of light from a molecule after it has absorbed light. Many phenolic compounds are known to be fluorescent. mdpi.com The fluorescence properties, such as the emission wavelength and quantum yield, are highly dependent on the molecular structure and the solvent environment. elsevierpure.com
The fluorescence of substituted benzaldehydes has been studied, and it is known that the radiative decay rate can be significantly influenced by the nature of the electronic excited state (e.g., nπ* versus ππ*). elsevierpure.com For many hydroxy-substituted aromatic aldehydes, intramolecular proton transfer can occur in the excited state, leading to a large Stokes shift (the difference between the absorption and emission maxima). researchgate.net
While specific fluorescence data for 3-Allyl-4-hydroxy-5-methylbenzaldehyde is not documented in the searched literature, it is plausible that the compound would exhibit fluorescence originating from a ππ* excited state, characteristic of substituted phenols. mdpi.combgu.ac.il The presence of the hydroxyl group could potentially lead to interesting photophysical behavior, including sensitivity to pH and solvent polarity.
X-ray Crystallography
X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in its crystalline solid state. This technique can provide precise information on bond lengths, bond angles, and intermolecular interactions.
A search of crystallographic databases indicates that the crystal structure of 3-Allyl-4-hydroxy-5-methylbenzaldehyde has not yet been reported. However, studies on other substituted benzaldehyde (B42025) derivatives have revealed common patterns of intermolecular interactions that are likely to be relevant. nih.govrsc.orgiucr.org
Should a single crystal of 3-Allyl-4-hydroxy-5-methylbenzaldehyde be grown and analyzed, it would be expected to exhibit intermolecular hydrogen bonding involving the phenolic hydroxyl group as a donor and the aldehydic carbonyl oxygen as an acceptor. nih.gov Additionally, weak C-H···O interactions and potential π-π stacking between the aromatic rings could play a role in stabilizing the crystal lattice. rsc.org Such structural information is invaluable for understanding the solid-state properties of the compound and for rational drug design if the molecule has biological activity.
Single Crystal X-ray Diffraction for Definitive Molecular Structure Determination
There is no publicly available scientific literature reporting the successful growth of single crystals of 3-Allyl-4-hydroxy-5-methylbenzaldehyde suitable for X-ray diffraction analysis. As a result, no crystallographic data, such as unit cell parameters, space group, atomic coordinates, or specific bond lengths and angles, has been published. Without this experimental data, a definitive determination of its molecular structure in the solid state has not been achieved.
Powder X-ray Diffraction for Polymorphism and Crystalline Phase Analysis
Similarly, a search of scientific databases and chemical literature did not yield any studies utilizing powder X-ray diffraction to characterize 3-Allyl-4-hydroxy-5-methylbenzaldehyde. Therefore, information regarding its potential polymorphism, crystalline phase transitions, or a characteristic powder diffraction pattern for phase identification is currently unavailable.
Computational and Theoretical Chemistry Studies of 3 Allyl 4 Hydroxy 5 Methylbenzaldehyde
Quantum Chemical Calculations
Quantum chemical calculations are fundamental in predicting the geometric and electronic properties of molecules like 3-Allyl-4-hydroxy-5-methylbenzaldehyde from first principles. These methods provide a detailed picture of the molecule's behavior at the atomic and electronic levels.
Density Functional Theory (DFT) Calculations for Ground State Properties and Electronic Structure
Density Functional Theory (DFT) is a widely used computational method to investigate the ground state properties and electronic structure of organic molecules due to its favorable balance between accuracy and computational cost. For derivatives of benzaldehyde (B42025), DFT calculations, often using the B3LYP functional with a 6-31G(d,p) basis set, are employed to optimize the molecular geometry, including bond lengths and angles. mdpi.com These calculations help in understanding the stability and reactivity of the molecule.
For analogous compounds like 4-hydroxybenzaldehyde, DFT studies have been used to determine optimized geometrical parameters. mdpi.com It is expected that for 3-Allyl-4-hydroxy-5-methylbenzaldehyde, the presence of the allyl and methyl groups would influence the geometry of the benzene (B151609) ring and the orientation of the aldehyde and hydroxyl groups. The electronic properties, such as dipole moment and polarizability, are also key parameters obtained from DFT calculations, which are crucial for understanding the molecule's interaction with its environment.
Ab Initio Methods for High-Accuracy Electronic Structure Determination
Ab initio methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods, provide a higher level of theory for electronic structure determination. While computationally more intensive than DFT, they can offer more accurate results for certain properties. For molecules like 3-Ethoxy-4-hydroxybenzaldehyde, a structurally related compound, Hartree-Fock methods with a 6-31G(d,p) basis set have been utilized to calculate geometric parameters and theoretical vibrational frequencies. researchgate.net Such high-accuracy calculations are critical for validating experimental data and for providing a deeper understanding of intramolecular interactions.
Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Electrostatic Potential
The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining the chemical reactivity and electronic transitions of a molecule. nih.gov The energy of the HOMO is related to the electron-donating ability of a molecule, while the LUMO energy relates to its electron-accepting ability. The HOMO-LUMO energy gap is an important indicator of molecular stability; a smaller gap suggests higher reactivity. nih.gov For various benzaldehyde derivatives, the HOMO and LUMO are often located on the aromatic ring and the carbonyl group. researchgate.net
The molecular electrostatic potential (MEP) surface is another key output of quantum chemical calculations that helps in predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution within the molecule, with red regions indicating negative potential (electron-rich, susceptible to electrophilic attack) and blue regions indicating positive potential (electron-poor, susceptible to nucleophilic attack). mdpi.comnih.gov For substituted benzaldehydes, the negative potential is typically localized around the oxygen atoms of the carbonyl and hydroxyl groups, while the positive potential is found around the hydrogen atoms. nih.gov
| Parameter | Value | Method |
|---|---|---|
| HOMO Energy | - | DFT/B3LYP/6-31G(d,p) |
| LUMO Energy | - | DFT/B3LYP/6-31G(d,p) |
| HOMO-LUMO Energy Gap | ~5.01 eV | DFT/B3LYP/6-31G(d,p) |
Molecular Dynamics Simulations
Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules, including their conformational changes and intermolecular interactions over time.
Conformational Analysis and Flexibility Studies
The presence of the flexible allyl group in 3-Allyl-4-hydroxy-5-methylbenzaldehyde suggests that the molecule can adopt multiple conformations. Conformational analysis, which can be performed using both quantum chemical methods and MD simulations, is essential to identify the most stable conformers and to understand the energy landscape of the molecule. For similar molecules, such as certain chalcones derived from vanillin, conformational analyses have been performed by rotating dihedral angles to identify energy minima. ufms.br These studies often reveal that planar conformations are more stable due to favorable electronic conjugation. ufms.br The flexibility of the allyl group in 3-Allyl-4-hydroxy-5-methylbenzaldehyde would likely play a significant role in its biological activity and its interactions with other molecules.
Intermolecular Interactions and Aggregation Behavior
MD simulations can also provide insights into the intermolecular interactions and aggregation behavior of 3-Allyl-4-hydroxy-5-methylbenzaldehyde. The hydroxyl and carbonyl groups are capable of forming hydrogen bonds, which are expected to be a dominant intermolecular interaction. nih.gov Hirshfeld surface analysis of related compounds has shown that H···H, O···H, and C···H interactions are significant in the crystal packing. nih.gov Understanding these interactions is crucial for predicting the solid-state properties and solubility of the compound. The Automated Topology Builder (ATB) can be used to develop molecular force fields for MD simulations to study biomolecule-ligand complexes and aggregation behavior. uq.edu.au
| Interaction Type | Description |
|---|---|
| Hydrogen Bonding | Occurs between the hydroxyl and carbonyl groups with other molecules. |
| π-π Stacking | Interactions between the aromatic rings of adjacent molecules. |
| Van der Waals Forces | General attractive or repulsive forces between molecules. |
Reaction Pathway Modeling and Transition State Analysis
Until dedicated computational and theoretical chemistry studies on 3-allyl-4-hydroxy-5-methylbenzaldehyde are conducted and published, a detailed and data-rich article on these specific topics remains unfeasible.
Synthesis and Characterization of Novel Derivatives of 3 Allyl 4 Hydroxy 5 Methylbenzaldehyde
Design Principles for the Synthesis of Structurally Diversified Derivatives
The design of novel derivatives of 3-Allyl-4-hydroxy-5-methylbenzaldehyde is guided by the distinct reactivity of its functional groups. The aldehyde moiety is susceptible to nucleophilic addition and oxidation/reduction reactions. The phenolic hydroxyl group offers a site for O-alkylation, acylation, and etherification. The allyl group can undergo various addition reactions, and the electron-rich aromatic ring is amenable to electrophilic substitution, although this is often less specific.
Strategic diversification involves the selective modification of one functional group while preserving the others. This is typically achieved by choosing reagents and reaction conditions that favor a specific transformation. For instance, the aldehyde can be selectively targeted for condensation reactions with primary amines to form Schiff bases under mild acidic or basic conditions, leaving the phenolic hydroxyl group intact. Conversely, the hydroxyl group can be selectively alkylated using a base to form a phenoxide ion, which then acts as a nucleophile, a reaction that does not affect the aldehyde. This modular approach allows for the systematic exploration of the chemical space around the core structure.
Functionalization at the Aldehyde Moiety
The aldehyde group is a key site for introducing structural diversity due to its electrophilic carbon atom, making it a prime target for nucleophilic attack.
Schiff bases, or imines, are readily synthesized through the condensation reaction of the aldehyde group with primary amines. uitm.edu.my This reaction typically involves mixing the aldehyde with a primary amine in an alcoholic solvent, sometimes with a few drops of an acid catalyst like glacial acetic acid, followed by refluxing. researchgate.net The formation of the characteristic azomethine (-C=N-) group is a versatile method for introducing a wide range of alkyl or aryl substituents. uitm.edu.mymdpi.com
The characterization of these Schiff base derivatives relies on standard spectroscopic techniques. In Infrared (IR) spectroscopy, the disappearance of the C=O stretching band of the aldehyde (typically around 1670-1700 cm⁻¹) and the appearance of a new band for the C=N stretch (around 1600-1650 cm⁻¹) confirms the formation of the imine. nih.gov ¹H Nuclear Magnetic Resonance (NMR) spectroscopy provides further confirmation, showing the disappearance of the aldehydic proton signal (around 9-10 ppm) and the appearance of a new signal for the imine proton (-CH=N-) in the region of 8-9 ppm. mdpi.com
Table 1: Spectroscopic Data for a Representative Schiff Base Derivative
| Spectroscopic Technique | Key Diagnostic Signal | Typical Chemical Shift/Frequency |
|---|---|---|
| FT-IR | C=N Stretch (Imine) | 1600-1650 cm⁻¹ |
| ¹H NMR | -CH=N- Proton | 8.0 - 9.0 ppm |
| ¹³C NMR | -C=N- Carbon | 145 - 160 ppm |
The aldehyde moiety can be easily transformed into either a carboxylic acid or a primary alcohol through oxidation and reduction, respectively.
Oxidation to Carboxylic Acid: Aldehydes can be oxidized to carboxylic acids using a variety of oxidizing agents, including potassium permanganate (B83412) (KMnO₄) or chromic acid. byjus.comchemistrysteps.com Mild oxidizing agents can also be employed. jove.com The reaction converts the -CHO group to a -COOH group. This transformation is confirmed by the appearance of a broad O-H stretching band (2500-3300 cm⁻¹) and a C=O stretching band (1700-1725 cm⁻¹) in the IR spectrum.
Reduction to Alcohol: The reduction of the aldehyde to a primary alcohol (-CH₂OH) can be achieved using reducing agents such as sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄). researchgate.net This conversion is characterized in the IR spectrum by the disappearance of the aldehyde C=O stretch and the appearance of a broad O-H stretching band around 3200-3600 cm⁻¹. In ¹H NMR, the aldehydic proton signal vanishes and is replaced by a signal for the -CH₂OH protons, typically around 4.5-5.5 ppm. The Cannizzaro reaction is another method where, in the presence of a strong base, one molecule of an aldehyde is reduced to an alcohol while another is oxidized to a carboxylic acid. tardigrade.inaskiitians.comyoutube.com
Table 2: Key Spectroscopic Changes for Aldehyde Functionalization
| Derivative | Functional Group | IR (cm⁻¹) | ¹H NMR (ppm) |
|---|---|---|---|
| Carboxylic Acid | -COOH | Broad O-H: 2500-3300, C=O: 1700-1725 | -COOH: 10-13 |
| Alcohol | -CH₂OH | Broad O-H: 3200-3600 | -CH₂OH: ~4.5-5.5 |
Modifications at the Phenolic Hydroxyl Position
The phenolic hydroxyl group is another key site for derivatization, primarily through reactions that target the oxygen atom.
The synthesis of ether derivatives (alkoxy and aryloxy analogs) is commonly achieved via the Williamson ether synthesis. orientjchem.org This reaction involves deprotonating the phenolic hydroxyl group with a suitable base (e.g., potassium carbonate, sodium hydroxide) to form a more nucleophilic phenoxide ion. This ion then undergoes a nucleophilic substitution reaction (Sɴ2) with an alkyl halide or an aryl halide to form the corresponding ether. nih.govencyclopedia.pub
The formation of an ether linkage is readily confirmed by spectroscopic methods. In the IR spectrum, the characteristic broad O-H stretching band of the phenol (B47542) disappears. ¹H NMR spectroscopy will show new signals corresponding to the protons of the newly introduced alkyl or aryl group. For example, the formation of a methoxy (B1213986) derivative would show a new singlet around 3.8-4.0 ppm.
Phenolic aldehydes are valuable building blocks in supramolecular chemistry for the construction of macrocycles like calixarenes and other host molecules. researchgate.net The presence of both a hydroxyl group and an aldehyde group allows the molecule to act as a difunctional monomer in condensation reactions. For example, acid-catalyzed condensation of phenols with aldehydes is a standard method for creating calix[n]arenes, where 'n' refers to the number of repeating phenolic units. researchgate.net
In this context, 3-Allyl-4-hydroxy-5-methylbenzaldehyde could be condensed with itself or with other phenolic compounds to create novel macrocyclic structures. The specific geometry and cavity size of the resulting macrocycle would be dictated by the reaction conditions and the stoichiometry of the reactants. The characterization of such large, complex systems requires advanced techniques, including 2D NMR spectroscopy and X-ray crystallography, to elucidate their three-dimensional structures and conformational properties. These macrocyclic systems are of interest for their ability to form host-guest complexes and for applications in sensing and catalysis. researchgate.net
Transformations of the Allyl Side Chain
The allyl group of 3-Allyl-4-hydroxy-5-methylbenzaldehyde presents a versatile handle for a variety of chemical modifications, allowing for the synthesis of a diverse range of derivatives with potentially altered biological activities and chemical properties.
The conversion of the allyl side chain to a saturated propyl group is a fundamental transformation that can significantly impact the molecule's lipophilicity and conformational flexibility. This is typically achieved through catalytic hydrogenation.
Detailed Research Findings: The hydrogenation of the allyl group in aromatic compounds is a well-established process. Generally, this transformation is carried out using a heterogeneous catalyst, such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, under a hydrogen atmosphere. The reaction proceeds under mild conditions and is typically high-yielding. While no specific studies on the hydrogenation of 3-Allyl-4-hydroxy-5-methylbenzaldehyde were found, the selective reduction of the allyl double bond in the presence of an aldehyde and a phenolic hydroxyl group is feasible. The aldehyde group is also susceptible to reduction, but conditions can often be optimized to favor the hydrogenation of the carbon-carbon double bond.
Table 1: Hypothetical Catalytic Hydrogenation of 3-Allyl-4-hydroxy-5-methylbenzaldehyde
| Catalyst | Hydrogen Pressure | Solvent | Temperature (°C) | Theoretical Product |
|---|---|---|---|---|
| 10% Pd/C | 1 atm | Ethanol | 25 | 3-Propyl-4-hydroxy-5-methylbenzaldehyde |
| 5% Pt/C | 1 atm | Ethyl Acetate | 25 | 3-Propyl-4-hydroxy-5-methylbenzaldehyde |
This table is illustrative and based on general procedures for similar compounds. Actual conditions and outcomes would require experimental verification.
The double bond of the allyl group is amenable to a variety of addition reactions, leading to the formation of functionalized derivatives such as epoxides, diols, and halogenated compounds.
Epoxides: Epoxidation of the allyl group can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield 3-(oxiran-2-ylmethyl)-4-hydroxy-5-methylbenzaldehyde, a reactive intermediate that can be further modified.
Diols: Dihydroxylation of the allyl group to form a vicinal diol can be accomplished using reagents like osmium tetroxide (OsO4) in the presence of a co-oxidant (e.g., N-methylmorpholine N-oxide, NMO), or potassium permanganate (KMnO4) under cold, alkaline conditions. skku.eduorganic-chemistry.orglibretexts.orgmasterorganicchemistry.com This would result in the formation of 3-(2,3-dihydroxypropyl)-4-hydroxy-5-methylbenzaldehyde.
Halogenated Derivatives: The addition of halogens (e.g., Br2, Cl2) across the double bond would lead to the corresponding dihalogenated derivatives. Alternatively, allylic halogenation can be achieved using reagents like N-bromosuccinimide (NBS) in the presence of a radical initiator, which would introduce a halogen atom on the carbon adjacent to the double bond.
Table 2: Potential Functionalization Reactions of the Allyl Group
| Reaction | Reagent | Theoretical Product |
|---|---|---|
| Epoxidation | m-CPBA | 3-(Oxiran-2-ylmethyl)-4-hydroxy-5-methylbenzaldehyde |
| Dihydroxylation | OsO4/NMO | 3-(2,3-Dihydroxypropyl)-4-hydroxy-5-methylbenzaldehyde |
| Bromination | Br2 in CCl4 | 3-(2,3-Dibromopropyl)-4-hydroxy-5-methylbenzaldehyde |
This table presents theoretically expected products based on standard organic reactions. Specific yields and regioselectivity would need to be determined experimentally.
Design and Synthesis of Metal Complexes Utilizing 3-Allyl-4-hydroxy-5-methylbenzaldehyde Derivatives as Ligands
The phenolic hydroxyl and aldehyde functional groups of 3-Allyl-4-hydroxy-5-methylbenzaldehyde and its derivatives make them excellent candidates for use as ligands in coordination chemistry. The formation of Schiff base derivatives by condensation of the aldehyde with primary amines introduces an imine nitrogen atom, which, along with the phenolic oxygen, can act as a bidentate chelating agent for various metal ions.
Detailed Research Findings: While there is a vast body of literature on the synthesis and characterization of metal complexes of Schiff bases derived from various aldehydes, no specific studies were identified that utilize 3-Allyl-4-hydroxy-5-methylbenzaldehyde as the starting aldehyde. semanticscholar.orgsemanticscholar.orgmdpi.comorientjchem.orgresearchgate.net In principle, reaction with amines such as amino acids, ethanolamine, or aromatic amines would yield Schiff base ligands capable of coordinating with transition metals like Cu(II), Ni(II), Co(II), and Zn(II). The resulting metal complexes could exhibit interesting catalytic, magnetic, or biological properties. The allyl group could also potentially participate in coordination to the metal center, leading to more complex coordination geometries.
Development of Polymer-Supported Derivatives and Heterogeneous Catalysts
The immobilization of 3-Allyl-4-hydroxy-5-methylbenzaldehyde or its derivatives onto a solid support, such as a polymer resin, can lead to the development of heterogeneous catalysts. This approach offers several advantages, including ease of separation of the catalyst from the reaction mixture, potential for catalyst recycling, and improved stability.
Detailed Research Findings: The field of polymer-supported catalysis is well-developed, with numerous examples of organic molecules being anchored to polymer backbones. nih.govmdpi.com For 3-Allyl-4-hydroxy-5-methylbenzaldehyde, the phenolic hydroxyl group could be used as a point of attachment to a functionalized polymer, such as chloromethylated polystyrene, through a Williamson ether synthesis. Alternatively, the allyl group could be functionalized (e.g., via hydroformylation to introduce an aldehyde or alcohol) and then linked to the polymer. Once immobilized, the aldehyde functionality or a derived metal complex could act as a heterogeneous catalyst for various organic transformations. However, a search of the scientific literature did not yield any specific examples of the development or application of polymer-supported derivatives of 3-Allyl-4-hydroxy-5-methylbenzaldehyde.
Applications and Advanced Materials Research Non Biological
A Strategic Building Block in Complex Organic Synthesis
The strategic placement of multiple functional groups renders 3-Allyl-4-hydroxy-5-methylbenzaldehyde a valuable precursor in the synthesis of intricate molecular frameworks. The aldehyde and hydroxyl groups in proximity on the benzene (B151609) ring are particularly suited for constructing various heterocyclic and polycyclic aromatic systems.
Precursor for the Synthesis of Heterocyclic Compounds
The ortho-hydroxybenzaldehyde moiety within 3-Allyl-4-hydroxy-5-methylbenzaldehyde is a classic precursor for a variety of heterocyclic compounds, most notably coumarins and flavones. These reactions typically proceed through condensation mechanisms.
For instance, in the Perkin reaction , the aldehyde can react with an acid anhydride and its corresponding salt to yield substituted coumarins. The presence of the allyl and methyl groups on the coumarin core can be expected to modulate the electronic and steric properties of the final molecule, potentially influencing its physical and chemical characteristics.
Similarly, the Knoevenagel condensation of 3-Allyl-4-hydroxy-5-methylbenzaldehyde with active methylene compounds, such as β-ketoesters or malonic esters, provides a direct route to coumarin derivatives. For example, reaction with ethyl acetoacetate in the presence of a base like piperidine would be expected to yield a 3-acetyl-coumarin derivative.
Furthermore, this compound can serve as a starting material for the synthesis of flavone and flavonol derivatives. The initial step would involve a Claisen-Schmidt condensation with an acetophenone to form a chalcone intermediate. Subsequent oxidative cyclization of this chalcone, for example, using hydrogen peroxide in a basic medium (Algar-Flynn-Oyamada reaction), would lead to the formation of a flavonol. The allyl and methyl substituents would be retained on the A-ring of the resulting flavonoid structure.
| Reaction Type | Reactant | Expected Heterocyclic Product |
| Perkin Reaction | Acetic Anhydride, Sodium Acetate | Substituted Coumarin |
| Knoevenagel Condensation | Ethyl Acetoacetate, Piperidine | 3-Acetyl-Substituted Coumarin |
| Claisen-Schmidt Condensation | Acetophenone | Chalcone Intermediate |
| Algar-Flynn-Oyamada Reaction | Chalcone, H2O2, Base | Substituted Flavonol |
Construction of Polyaromatic and Fused Ring Systems
The allyl group of 3-Allyl-4-hydroxy-5-methylbenzaldehyde offers a reactive handle for the construction of more complex polyaromatic and fused ring systems. Intramolecular cyclization reactions involving the allyl group are a key strategy in this regard. For example, under thermal or acid-catalyzed conditions, the allyl group can undergo cyclization to form a chromene ring fused to the existing benzene ring.
Moreover, the aldehyde and hydroxyl groups can participate in reactions that lead to the formation of fused aromatic systems. For example, condensation reactions with appropriate binucleophiles could lead to the formation of larger polycyclic structures. The specific reaction conditions and reagents would determine the final architecture of the fused ring system.
Ligand Development in Catalysis
The structural features of 3-Allyl-4-hydroxy-5-methylbenzaldehyde make it an excellent candidate for the synthesis of ligands for metal-catalyzed reactions. The formation of Schiff bases through the condensation of the aldehyde group with primary amines is a common and effective method for generating multidentate ligands.
Exploration in the Development of Chiral Ligands for Asymmetric Catalysis
By reacting 3-Allyl-4-hydroxy-5-methylbenzaldehyde with chiral amines, a wide array of chiral Schiff base ligands can be synthesized. These ligands can then be complexed with various transition metals to create chiral catalysts for asymmetric reactions. The stereochemical outcome of such reactions is highly dependent on the steric and electronic properties of the ligand, and the presence of the methyl and allyl groups near the coordination site can be expected to exert a significant influence on the enantioselectivity of the catalytic process.
For example, condensation with a chiral diamine, such as (1R,2R)-(-)-1,2-diaminocyclohexane, would yield a chiral tetradentate Schiff base ligand. Such ligands, often referred to as salen-type ligands, are well-known for their ability to form stable complexes with a variety of metals and have been successfully employed in numerous asymmetric catalytic transformations, including epoxidation, cyclopropanation, and Henry reactions.
| Chiral Amine | Resulting Ligand Type | Potential Asymmetric Reactions |
| (1R,2R)-(-)-1,2-Diaminocyclohexane | Chiral Salen-type Ligand | Asymmetric Epoxidation, Cyclopropanation |
| Chiral Amino Alcohols | Chiral Schiff Base Ligand | Asymmetric Aldol Reactions |
Applications in Homogeneous and Heterogeneous Catalysis
Schiff base complexes derived from 3-Allyl-4-hydroxy-5-methylbenzaldehyde can act as efficient catalysts in both homogeneous and heterogeneous systems. In homogeneous catalysis, the metal complex is dissolved in the reaction medium, allowing for high activity and selectivity.
For heterogeneous catalysis, the ligand or its metal complex can be immobilized on a solid support. The allyl group provides a convenient anchor point for such immobilization. For instance, the allyl group can be functionalized and then covalently attached to a polymer support or a silica surface. This heterogenization facilitates catalyst recovery and reuse, which is a significant advantage in industrial applications. These supported catalysts can be employed in a variety of organic transformations, including oxidation, reduction, and carbon-carbon bond-forming reactions.
Precursors for Advanced Materials
The reactivity of the functional groups in 3-Allyl-4-hydroxy-5-methylbenzaldehyde makes it a promising monomer or precursor for the synthesis of advanced materials with tailored properties.
The presence of the allyl group is particularly significant for polymerization reactions. Through radical polymerization or metathesis polymerization of the allyl group, functional polymers can be synthesized. The resulting polymers would possess pendant hydroxybenzaldehyde units, which could be further modified to introduce other functionalities or to participate in cross-linking reactions.
Furthermore, the phenolic hydroxyl group and the aldehyde group can be involved in the formation of thermosetting resins. For example, condensation polymerization with other phenolic compounds and formaldehyde could lead to the formation of novel resole or novolac-type phenolic resins. The incorporation of the allyl and methyl groups into the polymer backbone would likely impact the thermal and mechanical properties of the resulting material. These functional polymers and resins could find applications in coatings, adhesives, and composite materials.
Components in Supramolecular Chemistry and Self-Assembled Systems
Similarly, there is a lack of specific research on the role of 3-Allyl-4-hydroxy-5-methylbenzaldehyde in supramolecular chemistry and self-assembled systems. The presence of a hydroxyl group and an aldehyde group suggests the potential for forming hydrogen bonds, which are crucial in the construction of supramolecular architectures. The aromatic ring can also participate in π-π stacking interactions.
These non-covalent interactions could theoretically enable the molecule to act as a building block for self-assembling systems such as liquid crystals, gels, or molecular networks. However, no studies have been found that specifically investigate or provide data on the self-assembly behavior of 3-Allyl-4-hydroxy-5-methylbenzaldehyde.
Conclusion and Future Research Directions
Summary of Academic Contributions to the Understanding of 3-Allyl-4-hydroxy-5-methylbenzaldehyde
A thorough review of existing academic literature reveals a notable scarcity of studies focused specifically on 3-Allyl-4-hydroxy-5-methylbenzaldehyde. Unlike its close analogue, 3-Allyl-4-hydroxy-5-methoxybenzaldehyde (a derivative of vanillin), the methyl-substituted counterpart has not been the subject of extensive research. Consequently, there are no significant, direct academic contributions to delineate its specific biological activities, reaction kinetics, or spectroscopic characterization.
The understanding of this compound is therefore largely theoretical, extrapolated from the well-established chemistry of its functional groups: a benzaldehyde (B42025) core, a phenolic hydroxyl group, an allyl group, and a methyl group. The academic groundwork for understanding this molecule lies in the broader study of:
Aromatic Aldehydes: Their reactivity in nucleophilic addition, oxidation, and reduction reactions is well-documented. ncert.nic.in
Phenols: The directing effects of the hydroxyl group in electrophilic aromatic substitution and its role in antioxidant activity are fundamental concepts.
Claisen Rearrangement: This pericyclic reaction is a cornerstone of synthetic organic chemistry for the introduction of allyl groups onto aromatic rings. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com
While no papers explicitly detail the properties of 3-Allyl-4-hydroxy-5-methylbenzaldehyde, the collective knowledge in these related areas provides a solid foundation for predicting its behavior and potential.
Emerging Research Opportunities and Challenges in its Synthesis and Reactivity
The lack of dedicated research on 3-Allyl-4-hydroxy-5-methylbenzaldehyde presents both opportunities and challenges for the scientific community.
Synthesis:
A plausible and efficient synthetic route can be postulated, offering a clear avenue for initial research. The most probable pathway would involve a Claisen rearrangement of a precursor molecule, 4-allyloxy-3-methylbenzaldehyde. This proposed synthesis is outlined below:
| Step | Reaction | Reactants | Reagents and Conditions | Product |
| 1 | Williamson Ether Synthesis | 4-hydroxy-3-methylbenzaldehyde (B106927) | Allyl bromide, a weak base (e.g., K₂CO₃), in a polar aprotic solvent (e.g., acetone) | 4-allyloxy-3-methylbenzaldehyde |
| 2 | Claisen Rearrangement | 4-allyloxy-3-methylbenzaldehyde | Thermal rearrangement (heating) | 3-Allyl-4-hydroxy-5-methylbenzaldehyde |
Table 1: Proposed Synthesis of 3-Allyl-4-hydroxy-5-methylbenzaldehyde
Challenges in Synthesis:
Reaction Optimization: While the proposed route is chemically sound, optimizing reaction conditions (temperature, solvent, catalyst) to maximize yield and minimize side products would be a primary challenge.
Purification: Separation of the desired product from any unreacted starting material or potential isomers (e.g., from an abnormal Claisen rearrangement) would require careful chromatographic techniques.
Reactivity:
The reactivity of 3-Allyl-4-hydroxy-5-methylbenzaldehyde is expected to be rich and varied due to its multiple functional groups.
| Functional Group | Expected Reactivity | Potential Reactions |
| Aldehyde | Nucleophilic addition, oxidation, reduction | Wittig reaction, Grignard addition, Cannizzaro reaction (under specific conditions), oxidation to a carboxylic acid, reduction to an alcohol. |
| Phenolic Hydroxyl | Electrophilic aromatic substitution (directing ortho and para), etherification, esterification | Halogenation, nitration, sulfonation. |
| Allyl Group | Electrophilic addition, oxidation, polymerization | Addition of halogens or hydrogen halides, ozonolysis, radical polymerization. |
| Aromatic Ring | Electrophilic substitution | Further functionalization of the ring, guided by the existing substituents. |
Table 2: Predicted Reactivity of 3-Allyl-4-hydroxy-5-methylbenzaldehyde
Emerging Research Opportunities:
Novel Derivatives: The multiple reactive sites on the molecule provide a platform for the synthesis of a library of novel derivatives with potentially interesting biological or material properties.
Mechanistic Studies: A detailed investigation into the kinetics and mechanisms of its reactions would contribute to a deeper understanding of how the interplay of its functional groups influences its chemical behavior.
Identification of Promising Interdisciplinary Research Avenues for Further Exploration
The structural motifs present in 3-Allyl-4-hydroxy-5-methylbenzaldehyde suggest several promising avenues for interdisciplinary research.
Medicinal Chemistry: Many phenolic compounds and essential oils containing allyl and methyl-substituted benzene (B151609) rings exhibit antimicrobial, antioxidant, and anti-inflammatory properties. A systematic investigation into the biological activity of this compound and its derivatives could lead to the discovery of new therapeutic agents.
Polymer Science: The presence of the polymerizable allyl group and the reactive aldehyde and hydroxyl groups makes it a potential monomer for the synthesis of novel functional polymers. These polymers could have applications in areas such as biodegradable plastics, drug delivery systems, or advanced coatings.
Materials Science: The aromatic structure and potential for hydrogen bonding suggest that derivatives of this compound could be explored for applications in liquid crystals, organic light-emitting diodes (OLEDs), or as components of metal-organic frameworks (MOFs).
Food Chemistry and Flavor Science: Substituted benzaldehydes are often important flavor and fragrance compounds. Research into the organoleptic properties of 3-Allyl-4-hydroxy-5-methylbenzaldehyde could be of interest to the food and perfume industries.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 3-Allyl-4-hydroxy-5-methylbenzaldehyde, and how can reaction conditions be optimized?
- Methodological Answer :
- Synthetic Pathways :
- Friedel-Crafts alkylation : Use 4-hydroxy-5-methylbenzaldehyde as a starting material with allyl bromide in the presence of Lewis acids (e.g., AlCl₃) under anhydrous conditions. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane, 1:3) .
- Protection/Deprotection Strategies : Protect the phenolic -OH group (e.g., using acetyl chloride) to prevent side reactions during allylation. Deprotect with NaOH/EtOH post-alkylation .
- Optimization : Adjust solvent polarity (e.g., dichloromethane vs. toluene) to control reaction kinetics. Use catalytic amounts of DMAP to enhance regioselectivity.
Q. How should researchers safely handle 3-Allyl-4-hydroxy-5-methylbenzaldehyde in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods to avoid inhalation of vapors .
- Storage : Store in amber glass vials at 2–8°C under inert gas (N₂/Ar) to prevent oxidation. Label containers with GHS warnings for skin/eye irritation .
- Spill Management : Neutralize spills with activated carbon or vermiculite. Avoid water to prevent dispersion .
Q. What spectroscopic techniques are critical for characterizing 3-Allyl-4-hydroxy-5-methylbenzaldehyde?
- Methodological Answer :
- NMR :
- ¹H NMR : Expect signals for allyl protons (δ 5.1–5.8 ppm, multiplet), phenolic -OH (δ 9.8–10.2 ppm, broad), and aldehyde proton (δ 10.0 ppm, singlet) .
- ¹³C NMR : Confirm allyl carbons (δ 115–135 ppm) and aldehyde carbonyl (δ ~190 ppm) .
- IR : Detect O-H stretch (~3300 cm⁻¹), C=O stretch (~1680 cm⁻¹), and conjugated C=C (1600–1650 cm⁻¹) .
Advanced Research Questions
Q. How can computational modeling predict the reactivity of 3-Allyl-4-hydroxy-5-methylbenzaldehyde in electrophilic substitution reactions?
- Methodological Answer :
- DFT Calculations : Use Gaussian or ORCA software to compute Fukui indices for electrophilic attack. The allyl group directs substitution to the ortho/para positions relative to the -OH group .
- Transition State Analysis : Map energy barriers for allyl group rotation and steric effects using molecular dynamics (MD) simulations .
Q. What strategies resolve contradictions in reported biological activity data for 3-Allyl-4-hydroxy-5-methylbenzaldehyde derivatives?
- Methodological Answer :
- Data Triangulation : Compare IC₅₀ values across assays (e.g., enzyme inhibition vs. cell viability). Control for solvent effects (DMSO vs. ethanol) .
- Meta-Analysis : Use tools like RevMan to assess heterogeneity in studies. Highlight batch-to-batch purity variations (HPLC ≥98% purity recommended) .
Q. How can researchers design experiments to study the compound’s role in modulating oxidative stress pathways?
- Methodological Answer :
- In Vitro Models : Treat HepG2 cells with 10–100 µM compound and measure ROS levels via DCFH-DA fluorescence. Include NAC (N-acetylcysteine) as a positive control .
- Enzyme Assays : Test inhibition of NADPH oxidase using chemiluminescence. Correlate with docking studies (AutoDock Vina) to identify binding motifs .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
